Acth (1-10)
Description
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name delineates a 14-residue peptide with multiple post-translational modifications:
- Core backbone : A pentanoic acid scaffold with successive acylated amino groups.
- Key substituents :
- 4-Methylsulfanylbutanoyl : Introduces a sulfur-containing side chain at position 4.
- Carboxymethylamino group : Attached to a tryptophan-like indole moiety.
- Diaminomethylideneamino : A guanidine group, characteristic of arginine analogs.
- Imidazol-5-yl : A histidine-like side chain.
Stereochemistry : All chiral centers are designated as S-configured, ensuring a specific three-dimensional arrangement critical for receptor interactions.
Primary Sequence and Modular Domains
The peptide’s sequence can be deconstructed into functional segments:
| Position | Residue/Modification | Role |
|---|---|---|
| 1 | 2-Amino-3-hydroxypropanoyl | Serine analog |
| 2 | 3-(4-Hydroxyphenyl)propanoyl | Tyrosine analog |
| 3 | 3-Hydroxypropanoyl | Serine analog |
| 4 | 4-Methylsulfanylbutanoyl | Methionine analog |
| 5–8 | Carboxymethylamino-indolyl | Tryptophan derivative |
| 9–10 | Diaminomethylideneamino-pentanoyl | Arginine derivative |
| 11–12 | Phenylpropanoyl-imidazolyl | Phenylalanine-histidine hybrid |
| 13–14 | Oxopentanoic acid | Terminal carboxylate |
This modular design suggests synergistic roles in receptor binding and stability.
Properties
CAS No. |
2791-05-1 |
|---|---|
Molecular Formula |
C59H78N16O16S |
Molecular Weight |
1299.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,35,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64)/t35?,38-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
WGPSMCPEYVTSGT-NDYSBRJUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |
sequence |
One Letter Code: SYSMEHFRWG |
Origin of Product |
United States |
Preparation Methods
N-terminal Serine-Tyrosine Branch
Resin : ChemMatrix® Rink amide resin (0.2 mmol/g loading).
Coupling protocol :
Methionine-Containing Central Domain
Unique challenges :
-
Methionine sulfoxide formation: Add 0.1 M methionine to cleavage cocktails to scavenge oxidizing agents.
-
β-Hydroxy aspartate synthesis: Employs Fmoc-Asp-OAll + DIAD/Ph3P for stereoselective hydroxylation.
Coupling additives :
Native Chemical Ligation (NCL) Strategies
Ligation at Histidine Junction
-
Thioester donor : Peptide-SCH2CH2CO-Leu (generated via Dawson Dbz linker).
-
N-terminal Cys acceptor : Installed via Fmoc-Cys(Trt)-OH at His domain.
-
Buffer : 6 M guanidine HCl, 0.2 M Na2HPO4, 50 mM TCEP, pH 7.0.
-
Additive : 50 mM 4-mercaptophenylacetic acid (MPAA) accelerates transthioesterification.
Post-ligation processing :
Convergent Ligation of Arginine-Tryptophan Cluster
Segment synthesis :
-
Arg(Pbf)-Gly-Trp(Boc) : Synthesized via Fmoc-SPPS with pseudoproline (oxazolidine) dipeptides to prevent aggregation.
Ligation site :
Optimized parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 37°C | |
| Reaction time | 16 h | |
| MPAA concentration | 200 mM | |
| Final conversion | 89% (HPLC area) |
Global Deprotection and Final Assembly
Acidolytic Cleavage
-
82.5% TFA, 5% phenol, 5% H2O, 5% thioanisole, 2.5% EDT
-
Time : 3 h at 25°C
-
Outcome : Removes tBu (Tyr), Trt (His), and Pbf (Arg) groups
Disulfide Bond Formation (if applicable)
Oxidative folding :
Analytical Characterization
Mass Spectrometry
Instrument : Q-Exactive HF-X Hybrid Quadrupole-Orbitrap
-
Observed m/z : 1523.6742 [M+3H]3+ (calc. 1523.6729)
-
Error : 0.85 ppm
Purity Assessment
-
Column: Aeris™ XB-C18 (2.6 μm, 150 × 4.6 mm)
-
Gradient: 5–65% B over 40 min (A = 0.1% TFA/H2O, B = 0.08% TFA/CH3CN)
-
Purity : 98.2% (AUC at 214 nm)
Comparative Analysis of Synthetic Routes
Critical Challenges and Solutions
-
Tryptophan oxidation :
-
Histidine racemization :
-
Arginine guanidine side reactions :
Process Optimization Recommendations
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions yield peptide analogs with altered sequences .
Scientific Research Applications
The compound "(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid" has significant potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Below is a detailed exploration of its applications based on available research findings.
Anticonvulsant Activity
Research indicates that compounds similar to this one have shown efficacy in modulating sodium channels, which are critical in the treatment of epilepsy and other seizure disorders. The presence of specific amino acid residues can enhance anticonvulsant properties by promoting slow inactivation of sodium channels, thereby reducing neuronal hyperexcitability .
Cancer Therapeutics
The compound's structure allows for potential interactions with cancer cell signaling pathways. For instance, derivatives of similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of indole and imidazole moieties may contribute to anticancer activities by mimicking natural signaling molecules or interfering with protein-protein interactions essential for cancer cell survival .
Neuroprotective Effects
Studies have suggested that specific analogs can exert neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier due to its peptide-like nature could allow it to exert effects directly within the central nervous system .
Bioavailability and Pharmacokinetics
Research into similar compounds has highlighted the importance of structural modifications that enhance bioavailability and reduce clearance rates in vivo. For instance, modifications that increase lipophilicity can improve absorption and distribution profiles .
Case Study 1: Anticonvulsant Efficacy
In a study involving various derivatives of amino acid-based compounds, certain configurations demonstrated significant anticonvulsant activity comparable to established medications. The study highlighted the importance of specific substitutions at key positions on the molecule to optimize pharmacological effects .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human cancer cell lines showed that compounds structurally related to this molecule inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings suggest potential for further development as anticancer agents .
Case Study 3: Neuroprotective Screening
In preclinical models of neurodegeneration, specific analogs exhibited protective effects against oxidative stress-induced neuronal damage, suggesting their utility in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates a signaling cascade that regulates the production of melanin in melanocytes, leading to increased pigmentation. Additionally, it influences the release of other hormones and has effects on immune response and metabolism .
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogues
Key Observations :
- The target’s branched architecture and heterocyclic residues (imidazole, indole) distinguish it from linear peptides like Leu-enkephalin .
- The strict (S)-stereochemistry contrasts with compounds like the (R)-configured analogue in , which may alter receptor affinity .
Data Tables
Table 2: Comparative Bioactivity Profiles
Notes
Synthesis Complexity : The target’s stereochemical purity and sensitivity of functional groups (e.g., methylsulfanyl) necessitate advanced purification techniques like HPLC .
Structural Uniqueness: While analogues share motifs like 4-hydroxyphenyl or guanidino groups, the target’s combination of branching, heterocycles, and modifications creates distinct physicochemical properties .
Research Gaps: Limited empirical data exist on the target’s bioactivity. Future studies should prioritize in vitro assays to validate receptor interactions and stability.
Biological Activity
The compound is a complex peptide derivative with potential therapeutic applications. Its intricate structure suggests a rich biological activity profile, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of multiple amino acid residues and functional groups that contribute to its biological activity. The presence of various amino acids such as indole, imidazole, and hydroxypropanoyl indicates potential interactions with biological targets, including enzymes and receptors.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of similar peptide derivatives. For instance, compounds with amino acid substitutions have demonstrated efficacy in animal models for epilepsy. The structure-activity relationship (SAR) analysis indicates that modifications at specific sites can enhance anticonvulsant activity, suggesting that the compound may exhibit similar properties .
Neuroprotective Effects
The compound's potential neuroprotective effects are supported by its ability to modulate neuroinflammatory pathways. Research has shown that related compounds can inhibit the NLRP3 inflammasome, a critical component in neuroinflammation associated with diseases like Alzheimer's and Parkinson's . By reducing the activation of this inflammasome, the compound may help mitigate neuronal damage.
Cancer Therapeutics
The structural complexity of this compound suggests it may interact with various molecular targets involved in cancer progression. Peptide-based drugs have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of phenyl and indole moieties may enhance binding affinity to cancer-related proteins .
Study 1: Anticonvulsant Activity Evaluation
In a study evaluating the anticonvulsant activity of structurally similar compounds, researchers found that certain derivatives exhibited significant protective effects against seizures in rodent models. The study reported an effective dose (ED50) lower than that of established anticonvulsants like phenobarbital, indicating a promising therapeutic profile for the compound under consideration .
Study 2: Neuroinflammation Modulation
Another research effort focused on the modulation of neuroinflammatory responses by peptide derivatives. The findings suggested that these compounds could effectively inhibit pro-inflammatory cytokine production, thereby providing a protective effect against neurodegenerative conditions. This aligns with the proposed mechanism for our compound's action on the NLRP3 inflammasome .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of (4S)-4-pentanoic acid, and how can coupling efficiency be optimized?
- Answer : Solid-phase peptide synthesis (SPPS) is the primary method due to its scalability and ability to handle complex sequences with multiple chiral centers . Key steps include:
- Use of Fmoc/t-Bu protecting groups for side-chain stability.
- Optimization of coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIEA) to enhance reaction rates.
- Real-time monitoring via LC-MS to identify incomplete couplings, with double couplings or elevated temperatures (40–50°C) to improve efficiency .
Q. How can the stereochemical integrity of this peptide be validated during synthesis?
- Answer : Chiral centers require validation via:
- Circular Dichroism (CD) : To confirm secondary structure alignment with expected α-helical or β-sheet motifs.
- Chiral HPLC : Using columns like Chirobiotic T for enantiomeric resolution.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. What analytical techniques are critical for confirming the molecular identity and purity of this compound?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (±1 ppm accuracy).
- NMR Spectroscopy : 2D experiments (COSY, NOESY) resolve overlapping signals from aromatic (indole, imidazole) and hydroxyl-containing residues.
- Ion-Exchange Chromatography : Detects charged impurities from incomplete deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this peptide’s enzyme inhibition potency across different assays?
- Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or off-target interactions. Mitigation strategies include:
- Orthogonal Assays : Compare fluorescence-based activity assays with SPR-binding studies to distinguish true inhibition from artifactual signals.
- Buffer Optimization : Test Tris vs. HEPES buffers to rule out metal ion interference.
- Proteomic Profiling : Use affinity pull-down assays to identify non-target protein interactions .
Q. What computational strategies can predict the compound’s interaction with biological targets, such as kinases or proteases?
- Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to conserved catalytic sites (e.g., ATP-binding pockets) under physiological conditions.
- Free Energy Perturbation (FEP) : Quantify residue-specific binding contributions (e.g., methylsulfanyl or imidazole groups).
- QSAR Modeling : Corrogate substituent effects (e.g., 4-hydroxyphenyl vs. indole) with activity data from analogous peptides .
Q. How can the metabolic stability of this peptide be assessed for in vivo applications?
- Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes to measure degradation half-life (t1/2).
- Plasma Stability Studies : Monitor degradation via LC-MS/MS over 24 hours.
- Chemical Modifications : Introduce D-amino acids or PEGylation at protease-susceptible sites (e.g., N-terminus) .
Q. What experimental designs are suitable for studying the compound’s tertiary structure in solution?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
